molecular formula C24H28N2O5S2 B11138052 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11138052
M. Wt: 488.6 g/mol
InChI Key: VARCXTUXNZQUNA-UXBLZVDNSA-N
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Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a fused benzothiophene-tetrahydrothiophene dioxide core, with a (2E)-3-(4-methoxyphenyl)propenoyl amide substituent.

Properties

Molecular Formula

C24H28N2O5S2

Molecular Weight

488.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H28N2O5S2/c1-15-3-9-19-20(13-15)32-24(22(19)23(28)25-17-11-12-33(29,30)14-17)26-21(27)10-6-16-4-7-18(31-2)8-5-16/h4-8,10,15,17H,3,9,11-14H2,1-2H3,(H,25,28)(H,26,27)/b10-6+

InChI Key

VARCXTUXNZQUNA-UXBLZVDNSA-N

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)/C=C/C4=CC=C(C=C4)OC

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C=CC4=CC=C(C=C4)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Key Analog from :
  • Compound: N-(1,1-Dioxidotetrahydro-3-thiophényl)-2-({(2E)-3-[4-(tert-butyl)phenyl]-2-propenoyl}amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide
  • Differences: Substituent: 4-tert-butylphenyl vs. 4-methoxyphenyl in the target compound. The methoxy group in the target compound enhances solubility and electronic effects .
Analogs from :
  • Compounds: 4-Aminotetrahydrothiophen-3-ol-1,1-dioxide derivatives.
  • Differences: Substituents: Amino and hydroxyl groups on the tetrahydrothiophene ring vs. the carboxamide-linked benzothiophene in the target. The target’s benzothiophene core may improve aromatic stacking interactions .

Physicochemical Properties

Property Target Compound Analog Derivatives
Molecular Weight ~500 g/mol (estimated) ~520 g/mol (estimated) ~300–400 g/mol
LogP ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~2.8 (lower lipophilicity)
Solubility Moderate (due to methoxy) Low (tert-butyl hinders) High (polar substituents)

Hydrogen-Bonding and Crystal Packing

  • The target’s sulfone and amide groups enable robust hydrogen-bonding networks, as seen in ’s single-crystal X-ray analysis of similar amides .
  • Compared to ’s amino/hydroxyl derivatives, the target may exhibit distinct packing motifs due to its larger aromatic system .

Bioactivity Implications

  • 4-Methoxyphenyl Group : Common in bioactive molecules (e.g., kinase inhibitors) for balancing solubility and target engagement. The tert-butyl analog () might favor hydrophobic binding pockets .
  • Tetrahydrothiophene Dioxide : Similar to ’s derivatives, this moiety could interact with enzymes via sulfone-oxygen hydrogen bonds .

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